molecular formula C18H20N2O6 B1217320 DD-dityrosine

DD-dityrosine

Cat. No.: B1217320
M. Wt: 360.4 g/mol
InChI Key: OQALFHMKVSJFRR-ZIAGYGMSSA-N
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Description

Molecular Architecture and Stereochemical Configuration

DD-dityrosine exhibits a complex molecular architecture characterized by its biphenyl backbone linking two D-tyrosine residues. The compound possesses the molecular formula C18H20N2O6 with a molecular weight of 360.4 grams per mole. The structural framework consists of a covalent cross-link formed through ortho-ortho coupling between two tyrosine residues at the carbon-3 positions of their respective benzene rings. This biphenyl compound demonstrates the characteristic 2,2'-biphenol structural motif that enables specific chemical interactions and binding properties.

The stereochemical configuration of this compound is defined by its (2R,2'R) absolute configuration, indicating that both tyrosine residues maintain the D-amino acid stereochemistry. The complete chemical name reflects this configuration: (2R,2'R)-3,3'-(6,6'-dihydroxybiphenyl-3,3'-diyl)bis(2-aminopropanoic acid). This specific stereochemical arrangement results from the preservation of the original D-tyrosine configuration during the oxidative coupling process that forms the biphenyl linkage.

The formation mechanism of this compound involves the generation of tyrosyl radicals through hydrogen atom removal from the hydroxyl groups on the phenoxy rings. These radicals subsequently undergo radical isomerization followed by diradical coupling and final enolization to produce the stable dityrosine structure. The process can be catalyzed by various enzymes including peroxidases and myeloperoxidase under oxidative conditions.

The three-dimensional structure of this compound demonstrates conformational flexibility around the biphenyl axis, allowing for various rotational conformations that influence its interaction with other molecules and its spectroscopic properties. The presence of hydroxyl groups on both phenolic rings contributes to hydrogen bonding capabilities and affects the overall molecular stability and solubility characteristics.

Spectroscopic Properties and Fluorescence Signatures

This compound exhibits distinctive spectroscopic properties that enable its detection and quantification in biological systems. The compound demonstrates characteristic fluorescence properties with excitation maxima occurring at specific wavelengths depending on the solution conditions. Under acidic conditions, dityrosine exhibits optimal excitation at 284 nanometers, while under alkaline conditions, the excitation maximum shifts to 315 nanometers. The emission spectrum consistently shows a strong fluorescence maximum at approximately 400 nanometers, regardless of the excitation conditions.

The fluorescence quantum yield of this compound varies with proton concentration, showing a decrease in relative fluorescence intensity as proton concentration increases. This pH-dependent fluorescence behavior results from the ionization state of the phenolic hydroxyl groups, which directly influences the electronic transitions responsible for fluorescence emission. The compound's fluorescence properties remain stable and reproducible, making it an excellent analytical target for detection methods.

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that aid in structural identification. The molecular ion appears at mass-to-charge ratio 360, corresponding to the molecular weight of the compound. Gas chromatography-mass spectrometry analysis of derivatized this compound shows specific retention times and fragmentation patterns that distinguish it from other tyrosine derivatives and isomers.

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound. The compound exhibits characteristic chemical shifts in both proton and carbon-13 nuclear magnetic resonance spectra. Two-dimensional nuclear magnetic resonance analysis demonstrates cross-peaks between specific hydrogen atoms and carbon atoms that confirm the biphenyl linkage structure. The spectroscopic data unequivocally establishes the ortho-ortho coupling pattern between the two tyrosine residues.

Time-resolved fluorescence studies reveal complex decay kinetics for this compound, particularly when incorporated into biological matrices. The fluorescence decay demonstrates non-exponential behavior with multiple lifetime components, indicating the presence of different conformational states or environmental interactions. Analysis using exponential series methods reveals bimodal lifetime distributions with components centered at approximately 0.5 nanoseconds and 2.6 nanoseconds.

Isomerism and Conformational Dynamics in Solution

This compound exhibits complex isomerism relationships with other dityrosine variants, particularly regarding the stereochemical configuration at the amino acid centers. The compound exists as one of several possible stereoisomers formed through tyrosine cross-linking reactions. The distinction between this compound and its related isomer LL-dityrosine lies in the absolute configuration of the amino acid residues, with this compound containing two D-tyrosine units while LL-dityrosine contains two L-tyrosine units.

The conformational dynamics of this compound in solution demonstrate significant flexibility around the biphenyl axis. Rotational correlation times determined through fluorescence anisotropy decay measurements reveal multiple rotational components, indicating the presence of different conformational states. The compound exhibits rotational correlation times of approximately 0.9 nanoseconds and 30.6 nanoseconds, suggesting both rapid local motion and slower overall molecular tumbling.

Solution-phase behavior of this compound shows sensitivity to environmental conditions including pH, ionic strength, and the presence of metal ions. The 2,2'-biphenol structural motif enables this compound to form complexes with borate ions, which has been utilized in purification strategies using affinity chromatography with immobilized phenylboronic acid columns. This complexation ability demonstrates the compound's capacity for specific molecular interactions that can influence its conformational preferences.

The conformational equilibria of this compound involve rotational isomerism around the biphenyl bond, with different conformers exhibiting varying degrees of coplanarity between the two phenolic rings. These conformational differences affect the compound's spectroscopic properties, with individual conformers potentially contributing different fluorescence characteristics to the overall emission spectrum. The relative populations of different conformers depend on solution conditions and temperature.

Computational studies of dityrosine conformational behavior indicate significant effects of substituents on conformational equilibria and chiroptical properties of individual conformers. The calculations reveal that the stereochemical configuration influences the preferred conformational states and affects the overall molecular geometry and stability.

Comparative Analysis with Other Tyrosine Cross-Link Isomers

This compound represents one member of a family of tyrosine cross-link isomers that differ in stereochemical configuration and linkage patterns. The most directly related isomer is LL-dityrosine, which contains two L-tyrosine residues linked through the same ortho-ortho coupling pattern but with opposite stereochemical configuration at the amino acid centers. Both compounds share identical molecular formulas and molecular weights, making their distinction dependent on stereochemical analysis rather than basic compositional data.

Property This compound LL-Dityrosine Isodityrosine
Molecular Formula C18H20N2O6 C18H20N2O6 C18H20N2O6
Molecular Weight 360.4 g/mol 360.4 g/mol 360.4 g/mol
Stereochemistry (2R,2'R) (2S,2'S) Variable
Linkage Type Ortho-ortho biphenyl Ortho-ortho biphenyl Ether linkage
Fluorescence Maximum 400 nm 400 nm Different

The distinction between this compound and isodityrosine presents a more complex analytical challenge, as both compounds possess identical masses and similar one-dimensional nuclear magnetic resonance profiles. However, the structural differences are fundamental: this compound contains a biphenyl cross-link between the aromatic rings, while isodityrosine exhibits an ether linkage between the tyrosine residues. Two-dimensional nuclear magnetic resonance analysis provides unequivocal differentiation, showing specific cross-peaks that confirm the biphenyl connectivity in this compound.

The biological occurrence and formation pathways of these isomers vary significantly. LL-dityrosine represents the most commonly encountered form in biological systems due to the predominance of L-tyrosine in natural proteins. This compound formation typically requires specific synthetic conditions or the presence of D-tyrosine-containing substrates, making it less prevalent in natural biological systems but potentially important in synthetic applications and specialized biological contexts.

Analytical separation of this compound from other isomers requires sophisticated chromatographic techniques. High-performance liquid chromatography conditions can be optimized to achieve baseline separation of stereoisomers, though the separation often requires specialized chiral stationary phases or derivatization procedures. The fluorescence properties of this compound enable selective detection using fluorescence-based analytical methods, though the emission wavelengths overlap significantly with other dityrosine isomers.

The stability and reactivity profiles of this compound compared to other isomers show both similarities and differences. All dityrosine isomers exhibit enhanced stability compared to their monomeric tyrosine precursors due to the covalent cross-linking. However, the specific stereochemical configuration influences the compound's interaction with enzymes, binding proteins, and other biological molecules, potentially affecting its biological activity and metabolic fate.

Properties

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

IUPAC Name

(2R)-2-amino-3-[3-[5-[(2R)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid

InChI

InChI=1S/C18H20N2O6/c19-13(17(23)24)7-9-1-3-15(21)11(5-9)12-6-10(2-4-16(12)22)8-14(20)18(25)26/h1-6,13-14,21-22H,7-8,19-20H2,(H,23,24)(H,25,26)/t13-,14-/m1/s1

InChI Key

OQALFHMKVSJFRR-ZIAGYGMSSA-N

SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C=CC(=C2)CC(C(=O)O)N)O)O

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)N)C2=C(C=CC(=C2)C[C@H](C(=O)O)N)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C=CC(=C2)CC(C(=O)O)N)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

DD-Dityrosine shares structural and functional similarities with several aromatic and tyrosine-derived compounds. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Related Compounds

Compound CAS No. Molecular Weight Key Features Analytical Methods Toxicity/Applications
This compound 63442-81-9 360.34 g/mol Dimer of D-tyrosine; oxidative cross-linker in proteins HPLC (ODS II Spherisorb, Phenomenex Ultracarb), fluorometric detection Limited data; L,L-dityrosine shows reproductive/organ toxicity
L,L-Dityrosine 63442-82-0 360.34 g/mol Stereoisomer of this compound; similar cross-linking role Same as this compound Classified for reproductive toxicity, organ damage
D-Tyrosine 556-02-5 181.19 g/mol Monomeric enantiomer of L-tyrosine; precursor for this compound NMR, mass spectrometry High-purity reagent (99%); no explicit toxicity reported
Tofenamic Acid 13710-19-5 261.71 g/mol Diphenylamine analog; anti-inflammatory drug X-ray crystallography, UV spectroscopy Low acute toxicity; used in pain management
Thyroxine (T4) 51-48-9 776.87 g/mol Iodinated tyrosine derivative; thyroid hormone Radioimmunoassay, LC-MS Regulates metabolism; excess causes hyperthyroidism

Key Differences and Research Findings

Structural Variations :

  • This compound and L,L-dityrosine differ stereochemically, affecting their biological activity. For example, L,L-dityrosine is more prevalent in mammalian tissues, while this compound is rare and primarily studied in microbial systems .
  • Unlike thyroxine and tofenamic acid, dityrosine lacks halogenation or carboxyl groups, limiting its medicinal applications but enhancing its role as a structural cross-linker .

Functional Roles: this compound is non-enzymatically formed under oxidative stress, whereas thyroxine synthesis is enzymatically regulated via iodination . Tofenamic acid acts as a cyclooxygenase inhibitor, a function absent in dityrosine due to its lack of a carboxylic acid moiety .

Toxicity Profiles: L,L-Dityrosine exhibits higher toxicity than its D-enantiomer, possibly due to metabolic interference in eukaryotic systems . In contrast, D-tyrosine is generally non-toxic and used in biochemical assays .

Analytical Challenges: this compound requires specialized gradient HPLC for trace detection, whereas thyroxine is quantified via immunoassays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DD-dityrosine
Reactant of Route 2
DD-dityrosine

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